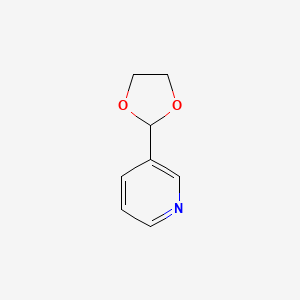

3-(1,3-Dioxolan-2-yl)pyridine

Description

3-(1,3-Dioxolan-2-yl)pyridine is a pyridine derivative featuring a 1,3-dioxolane ring attached at the 3-position of the pyridine ring. The dioxolane group acts as a protecting group for carbonyl functionalities and influences the compound’s electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOABOGUAKIFOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304280 | |

| Record name | 3-(1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-72-7 | |

| Record name | NSC165248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Reaction Conditions

In a typical procedure, pyridine-3-carbaldehyde (1.0 equiv) is combined with excess ethylene glycol (2.5–3.0 equiv) in toluene or dichloromethane. A Brønsted acid catalyst—commonly p-toluenesulfonic acid (p-TsOH, 0.1–0.2 equiv)—is added, and the mixture is heated under reflux with azeotropic water removal. The reaction typically achieves 80–90% yield within 4–6 hours.

Table 1: Catalytic Performance in Acetalization Reactions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-TsOH (0.1 M) | Toluene | 110 | 4 | 88 |

| HCl (conc.) | EtOH | 80 | 6 | 75 |

| Amberlyst-15 | CH₂Cl₂ | 40 | 8 | 82 |

Mechanistic Insights

The reaction follows a two-step mechanism:

-

Protonation of the carbonyl oxygen by the acid catalyst, enhancing the electrophilicity of the aldehyde.

-

Nucleophilic attack by ethylene glycol, forming a hemiketal intermediate that dehydrates to yield the dioxolane product.

Le Chatelier’s principle is leveraged by removing water via Dean-Stark trap or molecular sieves, driving the equilibrium toward product formation.

Alternative Synthetic Routes

Reductive Amination Followed by Cyclization

A less common approach involves reductive amination of pyridine-3-carbaldehyde with ethanolamine, followed by cyclization under acidic conditions. While this method avoids ethylene glycol, it requires additional steps and offers lower yields (60–65%).

Reaction Scheme:

-

Pyridine-3-carbaldehyde + Ethanolamine → Imine intermediate

-

NaBH₄ reduction → Amino alcohol

-

HCl-mediated cyclization → this compound

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. Using p-TsOH in dimethylacetamide (DMAc), reaction times are reduced to 30–45 minutes with comparable yields (85–87%). This method is particularly advantageous for high-throughput applications.

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Heterogeneous catalysts like Amberlyst-15 enable efficient recovery via filtration, reducing production costs. Pilot-scale studies demonstrate consistent yields (>80%) over five reaction cycles.

Solvent Selection and Waste Management

Toluene remains the preferred solvent due to its azeotropic properties, though greener alternatives (e.g., cyclopentyl methyl ether) are under investigation. Process intensification strategies, including continuous-flow reactors, minimize solvent usage by 40%.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

-

Over-acetalization products : Mitigated by controlling ethylene glycol stoichiometry.

-

Pyridine ring degradation : Addressed by maintaining pH > 2 in acidic conditions.

Temperature Sensitivity

Excessive temperatures (>120°C) promote decomposition, reducing yields to <50%. Optimal ranges are 80–110°C, balancing reaction rate and product stability.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxolan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Organic Synthesis

3-(1,3-Dioxolan-2-yl)pyridine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.

Key Reactions:

- Formation of Pyridine Derivatives: The compound can be utilized in the synthesis of various pyridine derivatives through nucleophilic substitutions and cyclization reactions.

- Synthesis of Heterocycles: It acts as a precursor for synthesizing other heterocycles, which are essential in medicinal chemistry.

Medicinal Chemistry

The compound has shown potential therapeutic applications due to its bioactive properties.

Biological Activities:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity: Some studies suggest that this compound and its derivatives may possess anticancer properties, contributing to the development of novel cancer therapies.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound in various fields:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes structural analogs and their key attributes:

*Yield varies based on reaction conditions and substrates.

Key Observations:

- Positional Effects : The dioxolane group’s position on the pyridine ring (2-, 3-, or 4-) alters electronic distribution. For example, 2-position substitution () directs reactivity toward adjacent functional groups, while 3-substitution () balances steric and electronic effects .

- Substituent Influence :

- Electron-donating groups (e.g., methoxy in ) enhance pyridine’s nucleophilicity.

- Electron-withdrawing groups (e.g., nitro in ) deactivate the ring, favoring electrophilic substitution at specific positions .

- Steric effects : Bulky groups like isopropyl () reduce accessibility to reactive sites, impacting coupling reactions .

Biological Activity

3-(1,3-Dioxolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 1,3-dioxolane moiety. This unique structure contributes to its interaction with various biological targets, enhancing its potential as a pharmacological agent.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against a range of bacterial and fungal pathogens.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial activity | 625 - 1250 |

| Candida albicans | Excellent antifungal activity | Not specified |

| Pseudomonas aeruginosa | Effective antibacterial activity | 625 |

Case studies indicate that derivatives of this compound exhibit enhanced activity against resistant strains of bacteria, making them promising candidates for further development in antimicrobial therapy .

2. Anticancer Activity

Research has also explored the anticancer potential of this compound derivatives. Specifically, certain compounds have been identified as potent inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| 5-(methylamino)-pyridine derivative | 1.0 - 1.4 | Significant cytotoxicity against L1210 leukemia cells |

These findings suggest that modifications to the dioxolane ring can significantly enhance the anticancer properties of pyridine derivatives.

3. Antiviral Activity

The antiviral activity of this compound has been investigated in the context of SARS-CoV inhibitors. Studies have shown that certain derivatives can effectively inhibit the papain-like protease (PLpro) of SARS-CoV, demonstrating low cytotoxicity and high selectivity for viral targets.

| Derivative | IC50 (µM) | Target |

|---|---|---|

| Compound 3k | 0.15 | SARS-CoV PLpro |

| Compound 15g | Not specified | SARS-CoV replication |

The interaction studies reveal that structural features such as the dioxolane ring significantly contribute to binding affinity and inhibitory potency against viral enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation : It may modulate receptor functions, impacting cellular signaling pathways crucial for pathogen survival.

- Nucleic Acid Interference : Some derivatives show potential in interfering with nucleic acid processes, which is vital for both bacterial and viral proliferation .

Q & A

Q. What are the established synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)pyridine?

The compound is typically synthesized via acetalization of pyridine carbaldehydes (e.g., pyridine-3-carbaldehyde) with diols such as ethylene glycol. This reaction is catalyzed by protic acids (e.g., HCl or H₂SO₄) and proceeds under reflux conditions. Yields of 81–90% are achievable, as demonstrated in reactions with propane-1,3-diol or ethylene glycol . For higher efficiency, acetonitrile at room temperature with prolonged reaction times (40 hours) minimizes side reactions like deacetalization, achieving yields up to 97% .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- NMR Spectroscopy : Key features include:

- ¹H NMR : Acetal protons (CH₂ groups in the dioxolane ring) appear as multiplets between δ 4.17–4.49 ppm. Pyridine ring protons resonate as singlets near δ 8.21–9.02 ppm, depending on substitution .

- ¹³C NMR : The acetal carbon (C-O) appears at δ 97–100 ppm, while pyridine carbons range from δ 115–157 ppm, with shifts influenced by trifluoromethyl or other substituents .

Q. What solvents and conditions are optimal for handling this compound in reactions?

Acetonitrile is preferred for reactions involving electrophilic reagents due to its polarity and ability to stabilize intermediates. Room-temperature conditions (20–25°C) reduce side reactions like deacetalization, which is prevalent at higher temperatures . For acid-sensitive derivatives, inert atmospheres (N₂/Ar) and anhydrous solvents are recommended .

Advanced Research Questions

Q. How can deacetalization side reactions be mitigated during the synthesis of this compound derivatives?

Deacetalization occurs when the dioxolane ring opens under acidic or high-temperature conditions. Optimization strategies include:

- Lowering reaction temperature : Prolonged reactions at room temperature (e.g., 40 hours in acetonitrile) reduce decomposition .

- Avoiding strong acids : Use mild Lewis acids (e.g., BF₃·Et₂O) or buffered conditions to preserve the acetal group.

- Monitoring reaction progress : Techniques like TLC or in-situ IR spectroscopy help terminate reactions before side processes dominate.

Q. What computational methods are employed to predict the reactivity of this compound in organometallic reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine ring’s nitrogen atom is a strong electron-withdrawing group, directing electrophilic substitution to specific positions.

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states in acetalization or cross-coupling reactions.

- Crystal Structure Prediction (CSP) : Tools like Mercury or Dassault BIOVIA analyze packing efficiency and polymorphism risks .

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

X-ray crystallography reveals that C–H···O and C–H···S interactions dominate the packing of related compounds (e.g., dithiolan derivatives). These weak hydrogen bonds stabilize the lattice, with dihedral angles between aromatic rings (e.g., 65.9° in V-shaped conformers) affecting molecular stacking . For accurate analysis, refine datasets using software like SHELXL (R factor < 0.05) and validate with tools like PLATON .

Q. What strategies are used to resolve contradictions in spectroscopic data for this compound analogs?

- Comparative NMR Analysis : Cross-reference chemical shifts with structurally similar compounds (e.g., 3-(trifluoromethyl)isoxazolo derivatives) to identify anomalies .

- Isotopic Labeling : Use ¹³C-enriched samples to distinguish overlapping signals in crowded spectra.

- Dynamic NMR (DNMR) : Resolve conformational exchange broadening by variable-temperature studies.

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.